molecular formula C39H72O8 B010614 1,2-Dipalmitoyl-3-succinylglycerol CAS No. 108032-13-9

1,2-Dipalmitoyl-3-succinylglycerol

Cat. No. B010614
CAS RN: 108032-13-9
M. Wt: 669 g/mol
InChI Key: GNENAKXIVCYCIZ-PGUFJCEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dipalmitoyl-3-succinylglycerol is a synthetic lipid compound. It is not naturally occurring but has been identified in human blood, likely due to exposure to this compound or its derivatives . The compound’s chemical structure consists of two palmitoyl (hexadecanoyl) fatty acid chains esterified to a glycerol backbone, with a succinyl group attached to the glycerol head.

Scientific Research Applications

Liposome Preparation

1,2-dipalmitoyl-sn-glycero-3-succinate, another name for 1,2-Dipalmitoyl-3-succinylglycerol, is a pH-sensitive lipid suitable for liposome preparation . Liposomes are tiny spherical sacs of phospholipid molecules that can be filled with drugs, and are used as a vehicle for drug delivery .

Antimicrobial Research

In antimicrobial research, 1,2-Dipalmitoyl-3-succinylglycerol is used in the creation of model Gram-negative bacterial membranes . This allows researchers to investigate the antimicrobial properties of various compounds .

Development of Liposomal Gels

1,2-Dipalmitoyl-3-succinylglycerol is used in the development of liposomal gels . These gels have potential applications in the field of dermatology due to their moisturizing and restorative characteristics .

Investigation of Polyphenolic Compounds

This compound is used in the investigation of the interactions of polyphenolic compounds with model bacterial membrane vesicles . This research could lead to the exploitation of polyphenols as antimicrobials .

properties

IUPAC Name

4-[(2R)-2,3-di(hexadecanoyloxy)propoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H72O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(42)45-33-35(34-46-38(43)32-31-36(40)41)47-39(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3,(H,40,41)/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNENAKXIVCYCIZ-PGUFJCEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148366
Record name 1,2-Dipalmitoyl-3-succinylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

669.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dipalmitoyl-3-succinylglycerol

CAS RN

108032-13-9
Record name 1,2-Dipalmitoyl-sn-glycerol-3-succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108032-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dipalmitoyl-3-succinylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108032139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dipalmitoyl-3-succinylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dipalmitoyl-3-succinylglycerol
Reactant of Route 2
Reactant of Route 2
1,2-Dipalmitoyl-3-succinylglycerol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,2-Dipalmitoyl-3-succinylglycerol
Reactant of Route 4
Reactant of Route 4
1,2-Dipalmitoyl-3-succinylglycerol
Reactant of Route 5
Reactant of Route 5
1,2-Dipalmitoyl-3-succinylglycerol
Reactant of Route 6
Reactant of Route 6
1,2-Dipalmitoyl-3-succinylglycerol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.